N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including methoxy, dimethylphenyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,4-dimethoxybenzyl chloride reacts with the glycinamide backbone.
Attachment of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group is attached through a Friedel-Crafts acylation reaction, using 2,3-dimethylbenzoyl chloride as the acylating agent.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)glycinamide: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(ethylsulfonyl)glycinamide: Contains an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its reactivity and applications.
The uniqueness of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-7-6-8-16(14(13)2)20-19(22)12-21(27(5,23)24)15-9-10-17(25-3)18(11-15)26-4/h6-11H,12H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSIOQYLHATGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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